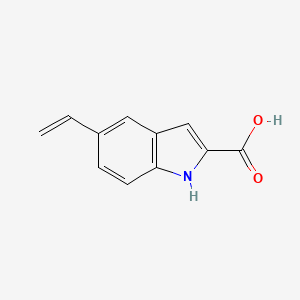

5-ethenyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

5-ethenyl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h2-6,12H,1H2,(H,13,14) |

InChI Key |

GMPSBGJVAQSTLE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC2=C(C=C1)NC(=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Ethenyl 1h Indole 2 Carboxylic Acid and Its Precursors

Strategic Approaches to Indole (B1671886) Ring Formation

The formation of the indole nucleus, particularly with a carboxylic acid at the C2 position, is a cornerstone of this synthesis. Several named reactions and modern catalytic methods have been adapted and optimized for this purpose.

Fischer Indole Synthesis and its Adaptations for Indole-2-Carboxylic Acid Scaffolds

The Fischer indole synthesis, a venerable reaction in organic chemistry, remains a paramount method for constructing the indole core. Discovered in 1883 by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. nih.govstackexchange.com For the synthesis of indole-2-carboxylic acid scaffolds, pyruvic acid or its esters are commonly employed as the carbonyl component. chemicalbook.com

The classical Fischer indole synthesis involves heating the arylhydrazone with a protic or Lewis acid. nih.gov The reaction proceeds through a chemicalbook.comchemicalbook.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring. stackexchange.comchemicalbook.com A significant advantage of this method is the possibility of a one-pot synthesis, where the intermediate arylhydrazone does not need to be isolated. nih.gov

However, the use of unsymmetrical ketones can lead to regioisomeric products. nih.gov To achieve the desired 5-substituted indole-2-carboxylic acid, a 4-substituted phenylhydrazine is reacted with pyruvic acid. The reaction conditions, including the choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂, BF₃) and solvent, can be tailored to optimize the yield and purity of the desired indole-2-carboxylic acid. stackexchange.comchemicalbook.com A modification developed by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the Fischer indole synthesis. stackexchange.comchemrxiv.org

Table 1: Key Aspects of the Fischer Indole Synthesis for Indole-2-Carboxylic Acid Derivatives

| Feature | Description |

| Reactants | 4-substituted phenylhydrazine and pyruvic acid (or its ester) |

| Catalyst | Protic acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) |

| Key Intermediate | Arylhydrazone |

| Core Mechanism | chemicalbook.comchemicalbook.com-sigmatropic rearrangement |

| Advantages | One-pot potential, well-established, readily available starting materials |

| Limitations | Potential for regioisomers with unsymmetrical ketones, sometimes harsh conditions |

Japp-Klingemann Condensation Pathways

The Japp-Klingemann reaction provides a versatile pathway to the arylhydrazones required for the Fischer indole synthesis, particularly for indole-2-carboxylic acid derivatives. organic-chemistry.orgnih.gov This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, followed by hydrolysis and decarboxylation to yield a hydrazone. organic-chemistry.orgorganic-chemistry.org

The mechanism begins with the deprotonation of the β-keto-ester to form an enolate, which then undergoes nucleophilic addition to the aryl diazonium salt. organic-chemistry.orgorganic-chemistry.org The resulting azo compound is often unstable and hydrolyzes to a tetrahedral intermediate, which then decomposes to release a carboxylic acid and form the final hydrazone. organic-chemistry.orgorganic-chemistry.org This hydrazone can then be subjected to Fischer indole synthesis conditions to yield the desired indole-2-carboxylic acid. organic-chemistry.orgnih.gov The Japp-Klingemann reaction is particularly useful as it allows for the synthesis of hydrazones that might be difficult to obtain through direct condensation of a hydrazine and a carbonyl compound.

Table 2: Japp-Klingemann Reaction for Hydrazone Precursors

| Feature | Description |

| Reactants | Aryl diazonium salt and a β-keto-acid or β-keto-ester |

| Key Steps | Azo coupling, hydrolysis, decarboxylation |

| Product | Arylhydrazone |

| Subsequent Reaction | Fischer Indole Synthesis |

| Advantages | Provides access to a wide range of hydrazones, useful for indole-2-carboxylic acid synthesis |

Hemetsberger-Knittel Reaction for Indole-2-Carboxylate (B1230498) Synthesis

The Hemetsberger-Knittel synthesis is a thermal decomposition reaction that directly yields indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters. chemicalbook.comnih.gov While the yields are often good (typically above 70%), the reaction's popularity is hampered by the instability and challenging synthesis of the starting azido materials. nih.gov

The proposed mechanism, though not definitively known, is thought to proceed through a nitrene intermediate formed upon thermal decomposition of the azide. nih.govnih.gov This nitrene can exist in equilibrium with an azirine intermediate, which then undergoes ring-opening and cyclization to form the indole ring. nih.govnih.gov The starting 3-aryl-2-azido-propenoic esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate. nih.gov

Table 3: Overview of the Hemetsberger-Knittel Reaction

| Feature | Description |

| Reactant | 3-Aryl-2-azido-propenoic ester |

| Condition | Thermal decomposition |

| Product | Indole-2-carboxylic ester |

| Proposed Intermediate | Nitrene and/or Azirine |

| Advantages | Good yields, direct route to indole-2-carboxylates |

| Limitations | Unstable and potentially explosive starting materials |

Palladium-Catalyzed Carbonylation and Annulation Reactions for Indole-2-Carboxylic Acid Derivatives

Modern synthetic methods have increasingly relied on palladium catalysis to construct the indole-2-carboxylic acid framework under milder conditions and with greater functional group tolerance. organic-chemistry.org These methods often involve the carbonylation of suitable precursors or intramolecular annulation reactions.

One approach involves the palladium-catalyzed carbonylation of indoles themselves to introduce a carbonyl group. vanderbilt.edursc.org While often directed to the C3 position, specific strategies can achieve C2 carbonylation. More relevant to the synthesis of the indole ring itself are palladium-catalyzed annulation reactions. For instance, the palladium-catalyzed annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids has been reported to form indolo[2,3-c]pyrane-1-ones, showcasing the utility of palladium in modifying the indole-2-carboxylic acid scaffold. researchgate.net

A significant advancement is the palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates to directly synthesize indole-2-carboxylate derivatives. This method utilizes molecular oxygen as the terminal oxidant and a catalytic amount of a Pd(II) source. The reaction proceeds through an intramolecular amination of an aryl C-H bond, offering a more atom-economical and environmentally friendly alternative to classical methods.

Installation of the Ethenyl Moiety at the C5 Position

Once the indole-2-carboxylic acid core is established, the next critical step is the introduction of the ethenyl (vinyl) group at the C5 position. Late-stage functionalization strategies are often preferred as they allow for the diversification of advanced intermediates.

Late-Stage Olefination Strategies

Late-stage olefination involves the introduction of a double bond onto a pre-formed indole ring. Several powerful cross-coupling and olefination reactions can be employed for this purpose.

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. nih.gov For the synthesis of 5-ethenyl-1H-indole-2-carboxylic acid, a 5-halo-indole-2-carboxylic acid derivative (e.g., 5-bromo or 5-iodo) can be coupled with ethylene or a vinyl equivalent. The reaction typically employs a palladium catalyst such as Pd(OAc)₂ or PdCl₂, often with a phosphine (B1218219) ligand, and a base. Aqueous conditions have been developed for the Heck coupling of halo-indoles, enhancing the reaction's green credentials.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. To introduce a vinyl group at the C5 position, a 5-halo-indole-2-carboxylic acid derivative can be reacted with a vinylboronic acid or its ester. Alternatively, a 5-borylated indole derivative can be coupled with a vinyl halide. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or triflate. nih.gov A 5-halo-indole-2-carboxylic acid derivative can be reacted with a vinylstannane, such as vinyltributyltin, to install the ethenyl group. While effective, the toxicity of organotin compounds is a significant drawback of this method. nih.gov

Wittig Reaction: The Wittig olefination provides a classic method for converting a carbonyl group into an alkene. This strategy would require a 5-formyl-1H-indole-2-carboxylic acid precursor. The 5-formyl group can be reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to generate the 5-ethenyl group. The presence of the acidic carboxylic acid group on the indole ring may require protection or the use of specific reaction conditions to avoid side reactions with the basic ylide.

Direct C-H Olefination: More recent advances have focused on the direct olefination of C-H bonds, avoiding the need for pre-functionalized starting materials like halides or boronic acids. Palladium-catalyzed C-H olefination of indolines at the C5 position has been reported, which could then be followed by oxidation to the indole. This approach offers a more atom- and step-economical route to the desired product.

Table 4: Comparison of Late-Stage Olefination Strategies for the C5 Position of Indole

| Reaction | Precursor Requirement | Key Reagents | Advantages | Disadvantages |

| Heck Reaction | 5-Haloindole | Pd catalyst, alkene, base | Good functional group tolerance, well-established | Requires pre-halogenation |

| Suzuki Coupling | 5-Haloindole or 5-Borylindole | Pd catalyst, vinylboronic acid/ester or vinyl halide, base | Mild conditions, low toxicity of boron reagents | Requires pre-functionalization |

| Stille Coupling | 5-Haloindole | Pd catalyst, vinylstannane | High efficiency | Toxicity of tin reagents |

| Wittig Reaction | 5-Formylindole | Phosphonium ylide, strong base | Forms C=C bond from a carbonyl | Requires a 5-formyl precursor, potential incompatibility with acidic protons |

| Direct C-H Olefination | Indoline (B122111) | Pd catalyst, oxidant, alkene | High atom economy, avoids pre-functionalization | May require an indoline precursor and subsequent oxidation, regioselectivity can be a challenge |

Cross-Coupling Methodologies for Vinyl Group Introduction (e.g., Heck coupling, Suzuki-Miyaura coupling with vinyl boronic acids/esters)

The introduction of a vinyl group onto the C5 position of the indole nucleus is commonly achieved through palladium-catalyzed cross-coupling reactions. These methods are highly valued for their efficiency and functional group tolerance. The typical starting material for these reactions is a 5-haloindole, such as 5-bromo-1H-indole or 5-iodo-1H-indole.

Heck Coupling: The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org For the synthesis of a 5-vinylindole precursor, a 5-haloindole is reacted with an ethylene source, such as ethylene gas or a protected vinyl equivalent. Acrylates are particularly effective substrates for Heck couplings, often providing high yields of the corresponding cinnamate products which can be further modified. rsc.org For instance, the coupling of 5-bromoindole with an appropriate alkene under palladium catalysis can furnish the desired 5-vinylindole scaffold. asianpubs.org The choice of catalyst, ligands, base, and solvent system is critical for optimizing reaction efficiency and yield. rsc.orgnih.gov

| Reaction | Catalyst/Ligand | Base | Solvent | Key Features | Reference |

| Heck Coupling | Pd(OAc)₂ or Na₂PdCl₄ / Phosphine Ligands (e.g., sSPhos) | Na₂CO₃, Et₃N | DMF, CH₃CN/H₂O | Forms C-C bond between a halo-indole and an alkene. Tolerates various functional groups. | rsc.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) / Phosphine Ligands | Na₂CO₃, K₃PO₄ | DME/H₂O, THF | Couples a halo-indole with a vinylboronic acid or ester. Known for mild conditions and high yields. | acs.orglibretexts.org |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.org To install the vinyl group at the C5 position, a 5-haloindole-2-carboxylate ester is reacted with a vinylboronic acid or a vinylboronate ester, such as potassium vinyltrifluoroborate. This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of the boron-containing byproducts. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Incorporation of the Carboxylic Acid Group at the C2 Position

The carboxylic acid moiety at the C2 position is a defining feature of the target molecule. Its introduction can be accomplished through several reliable methods, most commonly by the hydrolysis of a pre-existing ester or through direct carbonylation.

A prevalent and straightforward strategy begins with an indole already bearing an ester group at the C2 position, such as ethyl 1H-indole-2-carboxylate. This starting material is readily available and can be functionalized at other positions (e.g., C5 halogenation followed by vinylation) before the final hydrolysis step. The conversion of the ester to the carboxylic acid is typically achieved through alkaline hydrolysis. nih.gov This involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent mixture, such as ethanol (B145695) and water, often with heating. mdpi.comorgsyn.org The reaction proceeds via saponification, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the desired indole-2-carboxylic acid. orgsyn.orgmdpi.com

| Starting Material | Reagents | Conditions | Product | Reference |

| Ethyl 1H-indole-2-carboxylate | 1. NaOH or KOH, 2. H⁺ | EtOH/H₂O, Reflux | 1H-Indole-2-carboxylic acid | orgsyn.orgmdpi.com |

| Methyl 1H-indole-2-carboxylate | LiOH | DME/H₂O | 1H-Indole-2-carboxylic acid | clockss.org |

Carbonylation Reactions at C2 Position

Directly introducing a carbonyl group at the C2 position of an indole ring via C-H activation is a more modern and atom-economical approach, though it presents challenges. beilstein-journals.org While direct C-H carbonylation of indoles often favors the C3 position, specific catalytic systems can promote regioselectivity at C2. beilstein-journals.org These reactions typically involve a transition metal catalyst (e.g., palladium or rhodium) and a source of carbon monoxide (CO) or a CO surrogate. beilstein-journals.orgacs.org The reaction mechanism involves the coordination of the metal to the indole, followed by C-H bond activation at the C2 position and insertion of carbon monoxide. Subsequent reaction with a nucleophile (like water or an alcohol) furnishes the carboxylic acid or ester. While synthetically attractive, achieving high regioselectivity for C2 carbonylation over C3 can be difficult and often requires specific directing groups or tailored reaction conditions. beilstein-journals.org

Regioselective Functionalization Techniques

Achieving the desired substitution pattern on the indole scaffold, such as in this compound, relies on methods that can selectively activate specific C-H bonds for functionalization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. acs.orguwindsor.ca In the context of indole synthesis, a DMG is typically installed on the indole nitrogen. Groups such as amides (-CONEt₂) or phosphinoyls can direct metalation to the C7 position of the indole ring. acs.orgacs.org For functionalization at the C2 position, which is inherently acidic, a protecting group on the nitrogen (like a pivaloyl or carbamate group) is often used, and deprotonation with a strong base readily occurs at C2. researchgate.net By employing a sequential DoM approach, it's possible to functionalize multiple positions on the indole ring with high precision. For instance, one could first protect the nitrogen and metalate the C2 position, quench with an electrophile, and then use the same directing group to metalate a different position on the benzenoid ring. acs.org

| Directing Group (on N) | Base | Metalated Position | Key Feature | Reference |

| -CONEt₂ (with C2-TMS protection) | s-BuLi/TMEDA | C7 | Directs functionalization to the benzene (B151609) ring. | acs.org |

| -P(O)(t-Bu)₂ | LDA | C2 | Directs functionalization to the pyrrole (B145914) ring. | acs.org |

| -P(O)(t-Bu)₂ | n-BuLi | C7 | Directs functionalization to the benzene ring. | acs.org |

Halogenation and Subsequent Functional Group Interconversion

A common and highly effective strategy for introducing functionality at a specific position on the indole ring is through initial halogenation followed by a functional group interconversion, typically a cross-coupling reaction. The regioselectivity of indole halogenation is influenced by the reaction conditions and the nature of any substituent on the indole nitrogen. organic-chemistry.org For instance, to prepare a precursor for this compound, one would require a 5-halo-1H-indole-2-carboxylate. This can be achieved by the direct halogenation of ethyl 1H-indole-2-carboxylate. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used. While indoles without a C2 substituent are typically halogenated at the electron-rich C3 position, the presence of the C2-carboxylate group deactivates the pyrrole ring towards electrophilic attack, facilitating halogenation on the benzenoid ring, primarily at the C5 position. Once the 5-haloindole precursor is obtained, the halogen serves as a versatile handle for introducing the ethenyl group via the Heck or Suzuki-Miyaura couplings as described in section 2.2.2. mdpi.com This two-step sequence of halogenation and cross-coupling is a cornerstone of modern indole synthesis. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

The efficient construction of the this compound scaffold is contingent upon the meticulous optimization of each reaction in a multi-step sequence. The primary strategies for introducing the ethenyl moiety at the 5-position of the indole ring typically involve the vinylation of a pre-functionalized indole-2-carboxylate precursor, such as a 5-bromo or 5-formyl derivative. Common cross-coupling reactions like the Heck and Suzuki reactions, or olefination methods such as the Wittig reaction, are employed for this key transformation. The final step in the synthesis is the hydrolysis of the ester to the desired carboxylic acid.

Catalyst Selection and Loading

The choice of catalyst and its loading are paramount in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are instrumental in forming the C-C bond for the ethenyl group.

In the Heck reaction , a palladium catalyst is essential for the coupling of a halo-indole with an alkene. The catalytic activity is significantly influenced by the palladium source and the ligands used. For instance, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors. The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding and electron-rich ligands like XPhos, can dramatically affect the reaction's efficiency. Optimization studies on similar substrates have shown that catalyst loading can be a critical factor. While higher catalyst loading may increase the reaction rate, it also adds to the cost and can lead to difficulties in purification. Therefore, finding the minimum effective catalyst loading is a key aspect of process optimization. For instance, in related Heck reactions, catalyst loading can be reduced from 3 mol% to as low as 0.5 mol% with careful optimization of other parameters, leading to significant improvements in efficiency. researchgate.net

For the Suzuki reaction , which couples a halo-indole with a vinylboronic acid or its ester, the selection of the palladium catalyst and ligand is equally crucial. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are frequently employed. nih.gov Studies on the Suzuki coupling of 5-bromoindazoles, a related heterocyclic system, have demonstrated that Pd(dppf)Cl₂ can be a superior catalyst, affording high yields in shorter reaction times. nih.gov The optimization of the catalyst system is essential to drive the reaction to completion and minimize side products.

The following table summarizes the impact of different palladium catalysts on the yield of a model Suzuki coupling reaction, highlighting the importance of catalyst selection.

Catalyst Selection in a Model Suzuki Coupling Reaction

| Catalyst | Yield (%) | Reference |

|---|---|---|

| Pd(PPh₃)₄ | Trace | researchgate.net |

| Pd(OAc)₂ | 0 | researchgate.net |

| Pd(dba)₂ | <5 | researchgate.net |

| PdCl₂(PPh₃)₂ | 55 | researchgate.net |

Solvent Systems and Reaction Media

The solvent plays a multifaceted role in the synthesis of this compound, influencing reactant solubility, catalyst stability and activity, and reaction kinetics.

In Heck and Suzuki reactions , polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are commonly used. mdpi.com These solvents are effective at dissolving the reactants and the palladium catalyst. The choice of solvent can also influence the regioselectivity of the reaction. For instance, in some Heck reactions, the solvent system can dictate the position of vinylation on the indole ring. The use of aqueous solvent mixtures, such as ethanol/water, is also gaining traction as a greener alternative. nist.gov The presence of water can sometimes accelerate the reaction rate in palladium-catalyzed couplings. acs.org

For the Wittig reaction , which involves the reaction of a phosphonium ylide with an aldehyde (e.g., a 5-formylindole-2-carboxylate), the choice of solvent is critical for the formation and reactivity of the ylide. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to prevent the quenching of the strong base required for ylide generation. researchgate.net

The hydrolysis of the ethyl ester to the final carboxylic acid is typically carried out in a mixture of an organic solvent and an aqueous base. A common system is acetone (B3395972) and aqueous potassium hydroxide (KOH). mdpi.com The use of an organic co-solvent ensures the solubility of the ester starting material.

The table below illustrates the effect of different solvents on the yield of a model Suzuki coupling reaction.

Effect of Solvent on a Model Suzuki Coupling Reaction

| Solvent | Yield (%) | Reference |

|---|---|---|

| Dioxane | 40 | researchgate.net |

| Toluene | 35 | researchgate.net |

| Acetonitrile | 30 | researchgate.net |

| THF | 25 | researchgate.net |

| DMF | 55 | researchgate.net |

Temperature and Pressure Control

Temperature and pressure are critical physical parameters that must be carefully controlled to optimize reaction rates, yields, and selectivities in the synthesis of this compound.

In palladium-catalyzed coupling reactions like the Heck and Suzuki reactions, temperature plays a significant role. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. nih.gov For instance, in the Heck reaction, temperatures are typically in the range of 80-140 °C. nist.gov Microwave irradiation has emerged as a technique to rapidly and efficiently heat reactions, often leading to shorter reaction times and improved yields. acs.org While most Heck reactions are conducted at atmospheric pressure, in some cases, particularly when using gaseous alkenes like ethylene, the reaction may be performed under pressure to increase the concentration of the alkene in the reaction mixture. High pressure can also have a beneficial effect on the oxidative addition and migratory insertion steps of the Heck catalytic cycle. mdpi.com

For the Wittig reaction , the initial deprotonation to form the ylide is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity of the strong base. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

The final hydrolysis step is typically conducted at elevated temperatures, often at the reflux temperature of the solvent mixture, to ensure complete conversion of the ester to the carboxylic acid in a reasonable timeframe. mdpi.com

The following table provides an example of the effect of temperature on the yield of a model Heck reaction.

Effect of Temperature on a Model Heck Reaction

| Temperature (°C) | Yield (%) | Reference |

|---|---|---|

| 80 | Low | researchgate.net |

| 100 | Moderate | researchgate.net |

| 120 | Good | researchgate.net |

| 140 | High | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Ethenyl 1h Indole 2 Carboxylic Acid

Reactions Involving the Ethenyl Substituent

The ethenyl group at the C-5 position of the indole (B1671886) ring behaves as a substituted alkene, making it susceptible to addition reactions. However, its reactivity is modulated by the electronic properties of the electron-rich indole nucleus to which it is attached.

Electrophilic Additions to the Vinyl Group

The vinyl group of 5-ethenyl-1H-indole-2-carboxylic acid is expected to undergo electrophilic addition reactions typical of alkenes. In these reactions, the pi electrons of the double bond attack an electrophile, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. slideshare.net The regioselectivity of this addition is anticipated to follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group, forming the more stable benzylic-type carbocation adjacent to the indole ring.

However, the high electron density of the indole ring itself presents a potential site for competing electrophilic attack, most commonly at the C-3 position. Therefore, reaction conditions must be carefully selected to favor addition across the vinyl group over substitution on the indole nucleus. While specific studies on this compound are not prevalent, the general mechanism involves the formation of an intermediate that can be stabilized by the adjacent aromatic system. Reactions with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) would be expected to yield the corresponding halo-ethyl or dihalo-ethyl derivatives at the 5-position. nih.gov

Polymerization and Co-Polymerization Potential

The vinyl group imparts the ability for this compound to act as a monomer in polymerization reactions. Research on the closely related 5-vinyl-N-benzylindole has demonstrated that this scaffold can be successfully polymerized through both free-radical and anionic pathways. tandfonline.comtandfonline.com This suggests that the 5-ethenyl moiety of the target acid is a viable functional handle for creating novel indole-containing polymers.

Free-radical polymerization, typically initiated by agents like azobisisobutyronitrile (AIBN), could produce poly(this compound). tandfonline.com Anionic polymerization, using initiators such as butyllithium (B86547) (BuLi), has also been shown to be effective for related monomers. tandfonline.comtandfonline.com However, the acidic protons of the carboxylic acid and the N-H group on the indole ring would likely interfere with anionic initiators, necessitating the use of protecting groups for this pathway. The resulting polymers, bearing pendant indole-2-carboxylic acid groups, could have applications in functional materials and biomedicine.

| Polymerization Type | Initiator | Monomer Example | Reference |

|---|---|---|---|

| Free-Radical | Azobisisobutyronitrile (AIBN) | 5-Vinyl-N-benzylindole | tandfonline.comtandfonline.com |

| Anionic | Butyllithium (BuLi) | 5-Vinyl-N-benzylindole | tandfonline.comtandfonline.com |

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated system formed by the vinyl group and the indole ring allows this compound to participate in cycloaddition reactions. In a Diels-Alder reaction, this system can act as the 4π-electron component (the diene) reacting with a 2π-electron component (the dienophile) to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for constructing complex, annulated carbazole (B46965) structures. tandfonline.com

The reaction involves the vinyl group and the C-3 and C-3a bonds of the indole ring. For the reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation. libretexts.org The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org The carboxylic acid at the C-2 position is an electron-withdrawing group, which may decrease the reactivity of the indole system as a diene. Despite this, successful Diels-Alder reactions have been reported for various vinylindoles with reactive dienophiles. tandfonline.comresearchgate.net A notable variation is the (4+3) cycloaddition, where 2-vinylindoles react with oxyallyl cations to form seven-membered cyclohepta[b]indole rings. semanticscholar.org

| Dienophile Class | Specific Example | Reference |

|---|---|---|

| Maleimides | N-Phenylmaleimide | tandfonline.comresearchgate.net |

| Anhydrides | Maleic anhydride | libretexts.org |

| Alkynoates | Dimethyl acetylenedicarboxylate | researchgate.net |

| Triazolinediones | 4-Phenyl-1,2,4-triazoline-3,5-dione | researchgate.net |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is a key functional handle for derivatization through decarboxylation, esterification, and amidation.

Decarboxylation Pathways

The removal of the C-2 carboxyl group to yield the corresponding 5-ethenyl-1H-indole is a fundamental transformation. This decarboxylation can be achieved through several methods.

Thermal Decarboxylation: A classic method involves heating the indole-2-carboxylic acid above its melting point, which results in the loss of carbon dioxide. researchgate.net

Acid-Catalyzed Decarboxylation: In strongly acidic solutions, the decarboxylation mechanism involves the initial hydration of the carboxyl group, followed by a rate-determining carbon-carbon bond cleavage that releases protonated carbonic acid. nih.gov

Metal-Catalyzed Decarboxylation: Copper powder in a high-boiling solvent like quinoline (B57606) can effectively promote decarboxylation at elevated temperatures. sci-hub.se This method is also a key step in copper-catalyzed decarboxylative cross-coupling reactions, which can form N-aryl indoles directly from the carboxylic acid and an aryl halide. organic-chemistry.org

| Method | Key Reagents/Conditions | Reference |

|---|---|---|

| Thermal | Heating above melting point | researchgate.net |

| Acid-Catalyzed | Concentrated acid (e.g., H₂SO₄), water | nih.gov |

| Metal-Promoted | Copper powder, quinoline, high temperature | sci-hub.se |

| Metal-Catalyzed Coupling | Cu₂O, K₃PO₄, NMP, 160 °C | organic-chemistry.org |

Amidation and Esterification Reactions

The carboxylic acid is readily converted into esters and amides, which are crucial transformations in medicinal chemistry and materials science. These reactions typically require the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or amine.

Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using coupling agents. researchgate.netresearchgate.net Microwave-assisted synthesis in ionic liquids has been reported as a rapid and high-yield method for preparing indole-2-carboxylic acid esters. researchgate.netresearchgate.net

Amidation is commonly performed using peptide coupling reagents. These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. A variety of coupling agents have been proven effective for this transformation on the indole-2-carboxylic acid scaffold. nih.govfabad.org.tr

| Transformation | Reagent System | Typical Solvent | Reference |

|---|---|---|---|

| Esterification | EDCI / DMAP | Dichloromethane (DCM) | fabad.org.tr |

| Esterification | Microwave, [bmim]OH (ionic liquid) | [bmim]OH | researchgate.netresearchgate.net |

| Amidation | EDC·HCl / HOBt / DIPEA | DCM or DMF | nih.gov |

| Amidation | EDCI / DMAP | DCM | fabad.org.tr |

| Amidation | HBTU / Triethylamine | Acetonitrile (MeCN) | nih.gov |

Reduction to Aldehyde or Alcohol

The carboxylic acid functional group at the C-2 position of the indole ring is susceptible to reduction, yielding either the corresponding primary alcohol, (5-ethenyl-1H-indol-2-yl)methanol, or the intermediate aldehyde, 5-ethenyl-1H-indole-2-carbaldehyde. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Powerful hydride-donating reagents, most notably Lithium aluminum hydride (LiAlH₄), are commonly employed for the exhaustive reduction of carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the resulting aluminate salt and protonate the alkoxide intermediate. chemguide.co.uksavemyexams.com An aldehyde is formed as an intermediate in this process; however, it is more reactive than the starting carboxylic acid and is immediately reduced further, making its isolation impractical with this reagent. libretexts.orgsavemyexams.com Sodium borohydride (B1222165) (NaBH₄), a milder and more selective reducing agent, is generally not reactive enough to reduce carboxylic acids. libretexts.orgsavemyexams.com

Selective reduction to the aldehyde is more challenging and requires carefully chosen reagents that can moderate the reactivity of the hydride source. One strategy involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specialized, sterically hindered hydride reagents. libretexts.org For instance, esters can be reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H), often at low temperatures like -78 °C, to prevent over-reduction to the alcohol. libretexts.org Another approach for reducing acid chlorides to aldehydes utilizes lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), a less reactive derivative of LiAlH₄. libretexts.org A more direct, though less common, method for converting carboxylic acids to aldehydes involves their initial transformation into S-2-pyridyl thioesters, which can then be reduced under mild conditions using a nickel pre-catalyst and a silane (B1218182) reductant. researchgate.net

| Transformation | Reagent(s) | Product | Notes |

| Carboxylic Acid to Primary Alcohol | 1. LiAlH₄ in dry ether2. H₃O⁺ workup | (5-ethenyl-1H-indol-2-yl)methanol | Standard, high-yield method for complete reduction. libretexts.orgsavemyexams.com |

| Carboxylic Acid to Aldehyde (via Ester) | 1. Esterification (e.g., ROH, H⁺)2. DIBAL-H at -78 °C | 5-ethenyl-1H-indole-2-carbaldehyde | Requires low temperature to prevent over-reduction. libretexts.org |

| Carboxylic Acid to Aldehyde (via Acid Chloride) | 1. SOCl₂ or (COCl)₂2. LiAl(Ot-Bu)₃H | 5-ethenyl-1H-indole-2-carbaldehyde | Utilizes a sterically hindered, less reactive hydride reagent. libretexts.org |

Reactivity of the Indole Heterocycle

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The electron density is not distributed uniformly across the ring; theoretical and experimental studies consistently show that the C-3 position is the most nucleophilic and therefore the preferred site for electrophilic attack. nih.gov This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the substitution process. libretexts.org When an electrophile attacks at C-3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) portion of the heterocycle.

For this compound, electrophilic substitution is expected to occur predominantly at the C-3 position. The carboxylic acid group at C-2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but the powerful activating effect of the indole nitrogen still directs incoming electrophiles to C-3. The ethenyl group at the C-5 position has a mild activating effect through resonance but does not typically alter the inherent C-3 selectivity of the indole ring.

Common EAS reactions applicable to indoles include:

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C-3 position. This is a standard method for producing indole-3-carbaldehydes. nih.gov

Mannich Reaction: Treatment with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of an acid catalyst yields a gramine (B1672134) derivative, which is a versatile synthetic intermediate.

Nitration: Nitration requires milder conditions than those used for benzene to avoid oxidation and polymerization. Reagents like nitric acid in acetic acid or benzoyl nitrate (B79036) can be used to introduce a nitro group, primarily at C-3. libretexts.org

Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) provides a controlled method for introducing halogen atoms, again, typically at the C-3 position.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to function as a nucleophile in N-alkylation and N-acylation reactions.

N-Alkylation involves the replacement of the N-H proton with an alkyl group. This is typically achieved by first deprotonating the indole nitrogen with a suitable base to form the more nucleophilic indolide anion. rsc.org Strong bases like sodium hydride (NaH) are effective, but milder conditions using bases such as potassium hydroxide (B78521) (KOH) in a solvent like acetone (B3395972) can also be employed. rsc.orgmdpi.com The resulting anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide, or pentyl bromide). mdpi.com The choice of base and solvent system can be crucial for achieving high yields and selectivity for N-alkylation over potential C-alkylation. rsc.org

N-Acylation is the process of attaching an acyl group (R-C=O) to the indole nitrogen. This transformation is important for protecting the indole nitrogen or for synthesizing N-acylindole derivatives. Several methods are available:

Using Acid Chlorides or Anhydrides: The indole can be treated with a base (e.g., NaH, KOH) followed by the addition of an acyl chloride or anhydride. Phase-transfer catalysis has also been shown to be an efficient method for N-acylation using acid chlorides with sodium hydroxide. clockss.org

Direct Coupling with Carboxylic Acids: A more direct approach involves coupling the indole directly with a carboxylic acid. This requires the use of a coupling agent to activate the carboxylic acid. A common and effective method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another reported method involves the direct acylation with a carboxylic acid in the presence of boric acid as a catalyst, typically under reflux in a high-boiling solvent like mesitylene. clockss.org

| Reaction Type | Reagents | Product Type |

| N-Alkylation | 1. Base (e.g., NaH, KOH)2. Alkyl Halide (R-X) | 1-Alkyl-5-ethenyl-1H-indole-2-carboxylic acid |

| N-Acylation | 1. Base (e.g., NaH)2. Acid Chloride (R-COCl) | 1-Acyl-5-ethenyl-1H-indole-2-carboxylic acid |

| N-Acylation (Coupling) | Carboxylic Acid (R-COOH), DCC, DMAP | 1-Acyl-5-ethenyl-1H-indole-2-carboxylic acid |

Oxidation and Reduction Chemistry of the Indole Moiety

The indole ring itself can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: The indole nucleus is susceptible to oxidation, particularly at the electron-rich C2-C3 double bond. The products of oxidation can vary widely depending on the oxidant and reaction conditions. Common outcomes include the formation of oxindoles, isatins, or ring-opened products. For indole-2-carboxylic acids, regioselective oxidation can be achieved. For example, certain cytochrome P450 enzymes have been shown to oxidize indole-2-carboxylic acid at various positions on the benzene ring, though this is a biochemical transformation. Chemical oxidation with reagents like peroxy acids or ozone can lead to cleavage of the C2-C3 bond.

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This is most commonly accomplished through catalytic hydrogenation, using catalysts such as palladium, platinum, or rhodium, often under hydrogen pressure. This reaction saturates the C2-C3 double bond of the pyrrole (B145914) ring. For this compound, catalytic hydrogenation would likely reduce both the indole C2-C3 double bond and the ethenyl group at the C-5 position, yielding 5-ethylindoline-2-carboxylic acid, unless a chemoselective catalyst is employed.

Intermolecular Interactions and Self-Assembly Phenomena

Hydrogen Bonding Networks in Crystalline Architectures

In the solid state, the structure of this compound is dictated by strong and directional intermolecular hydrogen bonds. The molecule possesses two key hydrogen bond donors (the carboxylic acid O-H and the indole N-H) and two primary hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid). These functionalities facilitate the formation of robust and predictable supramolecular assemblies.

Studies on the crystal structures of indole-2-carboxylic acid and its derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, provide a clear model for the expected interactions. researchgate.netmdpi.com A predominant and highly stable motif is the formation of a centrosymmetric cyclic dimer through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.com This head-to-tail arrangement is a very common feature in the crystal packing of carboxylic acids.

In addition to the carboxylic acid dimer, the indole N-H group actively participates in hydrogen bonding. It typically acts as a donor to the carbonyl oxygen atom of a neighboring molecule's carboxylic acid group (an N-H···O interaction). researchgate.netresearchgate.net This interaction links the carboxylic acid dimers into extended chains or sheets. For instance, in ethyl 1H-indole-2-carboxylate, the N-H group and the keto oxygen form hydrogen-bonded dimers creating R²₂(10) ring motifs. nih.gov In the parent indole-2-carboxylic acid, these N-H···O bonds, in conjunction with the O-H···O bonds, create planar ribbons of molecules. researchgate.net The interplay between the strong O-H···O dimer formation and the N-H···O linkages results in a well-defined, layered, or herringbone-like crystalline architecture. researchgate.netnih.gov

| Hydrogen Bond Type | Donor | Acceptor | Resulting Motif |

| O-H···O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Centrosymmetric Dimer |

| N-H···O | Indole (-NH) | Carboxylic Acid (C=O) | Chains/Sheets linking dimers |

Pi-Stacking Interactions within Molecular Aggregates

The arrangement of aromatic molecules in the solid state is significantly influenced by non-covalent interactions, including hydrogen bonding and pi-stacking. While direct crystallographic or computational data for this compound is not available in the current literature, an examination of structurally related indole-2-carboxylic acid derivatives provides valuable insights into the potential pi-stacking interactions that may govern its molecular aggregation.

Computational and experimental studies on various indole derivatives have demonstrated the importance of substituents on the indole ring in modulating the strength and geometry of pi-stacking interactions. mdpi.com The electronic nature of these substituents can alter the quadrupole moment of the aromatic system, thereby influencing the electrostatic component of the stacking interaction.

For instance, studies on 5-halo-1H-indole-2-carboxylic acids have revealed that these molecules can form dimers in the solid state, which are primarily held together by strong hydrogen bonds between the carboxylic acid groups. bohrium.com In the case of 5-fluoro-1H-indole-2-carboxylic acid, single crystal X-ray diffraction showed the formation of cyclic dimers through dual O-H···O hydrogen bonds, with no direct participation of the N-H group of the pyrrole ring in this primary dimeric structure. bohrium.com

However, the presence of aromatic rings does increase the likelihood of pi-stacking interactions. In a study of 5-methoxyindole (B15748) carboxylic acid-derived hydrazones, parallel-displaced pi-stacking interactions were observed between the indole ring and a 3,4-dihydroxybenzene ring. mdpi.com This interaction was characterized by a centroid-to-centroid distance of 3.624 Å and a mean plane angle of 8.746°, indicating a staggered arrangement. mdpi.com This demonstrates that even with other strong interacting groups present, pi-stacking can still play a role in stabilizing the crystal structure.

Theoretical studies on substituent effects in pi-stacking interactions suggest that the influence of a substituent is often a local and direct interaction with the opposing aromatic ring. nih.gov The ethenyl (vinyl) group at the 5-position of this compound is an electron-donating group through resonance, which would increase the electron density of the indole's aromatic system. This alteration of the electronic character could influence the preferred stacking geometry and interaction energy compared to unsubstituted or halogen-substituted indole-2-carboxylic acids.

The following table summarizes key interaction parameters found in related indole derivatives, which can serve as a predictive reference for this compound.

| Compound/System | Interaction Type | Centroid-to-Centroid Distance (Å) | Mean Plane Angle (°) | Noteworthy Features |

| 5-fluoro-1H-indole-2-carboxylic acid | Hydrogen Bonding | N/A | N/A | Forms cyclic dimers via dual O-H···O hydrogen bonds. bohrium.com |

| 5-methoxy-1H-indole-2-carboxylic acid | Hydrogen Bonding | N/A | N/A | Crystal structure shows cyclic dimers from O-H···O hydrogen bonds. mdpi.comnih.gov |

| 5-methoxyindole carboxylic acid-derived hydrazone | Pi-Stacking | 3.624 | 8.746 | Parallel-displaced stacking between indole and dihydroxybenzene rings. mdpi.com |

This interactive table allows for a comparative view of the intermolecular forces in compounds analogous to this compound.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

For 5-ethenyl-1H-indole-2-carboxylic acid, ¹H NMR spectroscopy would be used to identify the chemical environment of all protons. Key expected signals would include a downfield singlet for the acidic carboxylic proton (typically >12 ppm) and another singlet for the indole (B1671886) N-H proton (around 11-12 ppm in DMSO-d₆). pressbooks.pubchemicalbook.com The protons of the vinyl group would present a characteristic set of signals in the olefinic region (typically 5-7 ppm), exhibiting complex splitting patterns (dd, d) due to geminal and cis/trans couplings. The aromatic protons on the indole ring would appear in the aromatic region (around 7-8 ppm).

¹³C NMR spectroscopy would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum (around 165-185 δ). pressbooks.pub The sp² carbons of the indole ring and the ethenyl group would appear in the 115-140 δ range. organicchemistrydata.org

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the ethenyl group at the C5 position of the indole scaffold.

Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >12.0 | singlet |

| NH | ~11.8 | singlet |

| H4, H6, H7 (indole) | 7.0 - 7.8 | multiplet |

| H3 (indole) | ~7.2 | singlet/doublet |

| -CH=CH₂ (vinyl) | 6.5 - 7.0 | multiplet |

| -CH=CH₂ (vinyl) | 5.0 - 6.0 | multiplet |

Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C2, C3a, C5, C7a (indole) | 125 - 140 |

| C4, C6, C7 (indole) | 110 - 125 |

| C3 (indole) | ~105 |

| -CH=CH₂ (vinyl) | 115 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements, particularly hydrogen bonding.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands. A very broad O-H stretching band from the carboxylic acid group is expected in the 2500-3300 cm⁻¹ region, indicative of strong hydrogen-bonded dimers in the solid state. pressbooks.publibretexts.org The C=O stretch of the carboxyl group would typically appear around 1710-1760 cm⁻¹. pressbooks.pubpressbooks.pub The indole N-H stretch would be observed as a sharper peak around 3300-3400 cm⁻¹. researchgate.net Vibrations associated with the C=C bonds of the aromatic ring and the ethenyl group would be found in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy , being complementary to IR, would be particularly useful for observing the symmetric vibrations of the non-polar C=C bonds of the ethenyl group and the indole ring system.

Analysis of the positions and shapes of the O-H, N-H, and C=O bands at different concentrations or temperatures can provide detailed insights into the intermolecular hydrogen bonding networks.

Table 3: Characteristic IR Absorption Bands for Indole-2-Carboxylic Acids Note: This table represents typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) |

| Indole N-H | Stretch | 3300 - 3400 |

| Carboxylic Acid C=O | Stretch (H-bonded dimer) | ~1710 |

| Aromatic/Vinyl C=C | Stretch | 1500 - 1650 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., ESI-HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , likely using Electrospray Ionization (ESI), would be employed to determine the exact mass of this compound (C₁₁H₉NO₂). This allows for the unambiguous confirmation of its elemental formula (calculated exact mass: 187.0633).

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to analyze the purity of the compound and, through tandem MS (MS/MS), to study its fragmentation. A common fragmentation pathway for indole-2-carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion, a process known as decarboxylation. Further fragmentation of the indole ring and the ethenyl substituent would provide additional structural confirmation.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) on a crystalline sample provides definitive information about the three-dimensional arrangement of atoms and molecules.

Single-crystal XRD is the gold standard for structure determination. If suitable crystals of this compound could be grown, this technique would determine its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, Pna2₁). mdpi.comresearchgate.net For instance, the related compound 5-methoxy-1H-indole-2-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c. mdpi.comnih.gov

The primary output of a single-crystal XRD experiment is the precise location of each atom, which defines bond lengths, bond angles, and torsion angles. This reveals the molecule's conformation in the solid state. Crucially, it would also elucidate the intermolecular interactions that dictate the crystal packing. For indole carboxylic acids, this typically involves strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules to form centrosymmetric dimers. mdpi.commdpi.com Additionally, N-H···O hydrogen bonds between the indole NH group and a carbonyl oxygen of a neighboring dimer often extend the structure into sheets or ribbons. researchgate.net

Powder X-ray Diffraction (PXRD) could be used to study polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. By comparing the PXRD pattern of a bulk sample to the pattern simulated from single-crystal data, one can confirm phase purity. Studies on related molecules like 5-methoxy-1H-indole-2-carboxylic acid have identified different polymorphic forms, which are distinguishable by their unique PXRD patterns and differences in their IR spectra and hydrogen bonding motifs. mdpi.comnih.gov

Computational and Theoretical Studies of 5 Ethenyl 1h Indole 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For indole-2-carboxylic acid derivatives, DFT calculations are crucial for understanding their fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT seeks to find the minimum energy arrangement of atoms in a molecule. For derivatives of indole-2-carboxylic acid, such as the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), DFT calculations have been employed to determine the most stable conformation. mdpi.comnih.gov Studies on the parent indole-2-carboxylic acid (I2CA) and its analogs show that the orientation of the carboxylic acid group relative to the indole (B1671886) ring is a key conformational feature. researchgate.net

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. researchgate.net For 5-ethenyl-1H-indole-2-carboxylic acid, such calculations would reveal how the ethenyl (vinyl) group at the C5 position influences the planarity of the indole ring and the electronic distribution within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being an indicator of chemical stability.

Table 1: Representative Calculated Geometrical Parameters for Indole-2-Carboxylic Acid (I2CA) using DFT (Note: Data for the parent I2CA is used as a proxy to illustrate typical parameters.)

| Parameter | Bond/Angle | Calculated Value (Gas Phase) |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 Å |

| Bond Length (Å) | C-O | 1.36 Å |

| Bond Length (Å) | N-H | 1.01 Å |

| Bond Angle (°) | O-C-O | 121.5° |

| Bond Angle (°) | C-O-H | 107.0° |

Vibrational Frequency Calculations and Spectral Predictions

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations are valuable for interpreting experimental spectroscopic data. A study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid utilized DFT (ωB97X-D method) to calculate its vibrational frequencies, which showed good agreement with the experimental IR spectrum. mdpi.comnih.gov

Key vibrational modes for indole-2-carboxylic acid derivatives include the N-H stretch, O-H stretch of the carboxylic acid, and the C=O carbonyl stretch. The calculations help in assigning specific absorption bands to particular molecular motions. For this compound, theoretical predictions would be particularly useful for identifying the characteristic vibrational modes of the C=C double bond in the ethenyl group.

Reaction Mechanism Modeling and Transition State Characterization

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. While DFT is often used for static, single-molecule properties, MD allows for the exploration of the conformational landscape of a molecule in a dynamic environment, such as in solution or bound to a protein.

For a flexible molecule like this compound, MD simulations can reveal the preferred orientations of the ethenyl and carboxylic acid groups over time. In the context of drug design, MD simulations are frequently used to refine the docked pose of a ligand in a protein's binding site and to assess the stability of the ligand-protein complex. For instance, MD simulations were used to optimize the binding poses of indole-2-carboxylic acid derivatives within the active sites of the enzymes IDO1 and TDO. sci-hub.se This analysis provides insights into the dynamic stability of crucial hydrogen bonds and other interactions that contribute to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

For derivatives of the indole-2-carboxylic acid scaffold, QSAR studies would involve synthesizing or computationally generating a library of compounds with varied substituents at different positions (e.g., the C5 position). Molecular descriptors, which are numerical representations of molecular properties (e.g., electronic, steric, hydrophobic), are calculated for each derivative. Statistical methods are then used to build a model that relates these descriptors to the measured biological activity (e.g., IC50 values). Several studies have explored the structure-activity relationships (SAR) of 5-substituted indole-2-carboxamides, providing a foundation for building robust QSAR models. rsc.orgnih.gov Such a model could predict how modifications to the 5-ethenyl group or other parts of the molecule would impact a specific biological effect.

Molecular Docking and Binding Affinity Predictions with Chemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design. The indole-2-carboxylic acid scaffold has been the subject of numerous docking studies to explore its potential as an inhibitor for various biological targets.

For example, derivatives of 5-bromoindole-2-carboxylic acid have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) to predict their binding modes and guide the synthesis of potential anti-cancer agents. researchgate.net Similarly, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase inhibitors through molecular docking, which revealed that the indole core and the C2 carboxyl group chelate essential Mg2+ ions in the enzyme's active site. nih.govnih.gov

For this compound, docking studies would be performed against a specific protein target. The results would predict the binding pose, identify key interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions), and provide a scoring value that estimates the binding affinity. These predictions are crucial for prioritizing compounds for experimental testing.

Table 2: Potential Protein Targets for Indole-2-Carboxylic Acid Derivatives Investigated via Molecular Docking

| Protein Target | Therapeutic Area | Key Finding from Docking Studies |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Derivatives bind in the ATP-binding site, guiding the design of kinase inhibitors. researchgate.net |

| HIV-1 Integrase | Antiviral | The carboxylate group chelates Mg2+ ions in the active site, crucial for inhibitory activity. nih.govnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immunology/Oncology | Compounds occupy the pocket above the heme molecule, informing the design of dual inhibitors. sci-hub.se |

| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | 5-substituted derivatives show potential as dual EGFR/CDK2 inhibitors. nih.gov |

Exploration of Derivatives and Analogues of 5 Ethenyl 1h Indole 2 Carboxylic Acid

Strategic Substitutions on the Indole (B1671886) Ring System

The indole ring, with its multiple sites for substitution, provides a rich platform for introducing chemical diversity. Modifications at the C3, C5, C6, and C7 positions have been extensively investigated to modulate the electronic and steric properties of the parent molecule.

The introduction of halogen atoms (fluorine, chlorine, bromine) at various positions of the indole ring is a common strategy to enhance biological activity, improve metabolic stability, and modulate lipophilicity. Halogenation can significantly influence the electronic nature of the indole ring and its interaction with biological targets.

Research has shown that halogenated indole derivatives can exhibit a range of biological activities. For instance, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate has been a key step in the development of novel CysLT1 selective antagonists. nih.gov This was achieved through a two-step process involving a Japp–Klingemann condensation followed by a Fischer indole ring closure. nih.gov The resulting dichlorinated indole-2-carboxylate (B1230498) served as a crucial intermediate for further functionalization. nih.gov

While specific examples of halogenation directly on 5-ethenyl-1H-indole-2-carboxylic acid are not extensively detailed in the provided context, the principles of indole halogenation are well-established. For example, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid has been utilized as a key intermediate in the synthesis of allosteric modulators for the cannabinoid type 1 (CB1) receptor. acs.org

The following table summarizes examples of halogenated indole-2-carboxylic acid derivatives and their synthetic precursors.

| Compound Name | Precursor | Halogen Position(s) | Reference |

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate | 3,5-dichloroaniline | C4, C6 | nih.gov |

| 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid | Ethyl 5-chloroindole-2-carboxylate | C5 | acs.org |

| 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | Not specified | C6 | mdpi.com |

The C5 position of the indole ring is a prime location for introducing a variety of substituents to explore structure-activity relationships. Alkyl, alkoxy, and aryl groups at this position can significantly impact the molecule's size, shape, and polarity.

The introduction of a nitro group at the C5 position, as seen in 5-nitro-1H-indole-2-carboxylic acid, serves as a versatile handle for further modifications. nih.gov This nitro-substituted indole can be esterified to yield compounds like ethyl 5-nitro-1H-indole-2-carboxylate. nih.govrsc.org The nitro group can subsequently be reduced to an amino group, allowing for the introduction of various aryl groups via amide bond formation. rsc.org For instance, halogenated benzene (B151609) or pyrazine (B50134) moieties have been introduced at the 5-position through an amide linkage. rsc.org

Alkoxy substituents, such as a methoxy (B1213986) group at C5, have also been investigated. 5-Methoxy-1H-indole-2-carboxylic acid has been studied for its structural properties and potential pharmacological applications. mdpi.com

Aryl substitutions at the C5 position of related heterocyclic scaffolds like azaspirooxindolinones have been explored, with different aryl groups influencing the biological activity of the resulting compounds. chemrxiv.org

The table below presents examples of C5-substituted indole-2-carboxylic acid derivatives.

| Compound Name | Substituent at C5 | Synthetic Utility/Observation | Reference |

| 5-Nitro-1H-indole-2-carboxylic acid | Nitro | Intermediate for further functionalization | nih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Nitro | Esterified derivative of 5-nitro-1H-indole-2-carboxylic acid | nih.govrsc.org |

| 5-Methoxy-1H-indole-2-carboxylic acid | Methoxy | Studied for its structural and potential pharmacological properties | mdpi.com |

| 5-(Pyrazine-2-carboxamido)-1H-indole-2-carboxylic acid derivative | Pyrazine-2-carboxamido | Showed strand transfer inhibitory effect | rsc.org |

The C3 position of the indole ring is highly reactive and a common site for introducing substituents to modulate biological activity. A variety of functional groups, including alkyl, acyl, and more complex moieties, have been introduced at this position.

One common method for functionalization at C3 is the Vilsmeier-Haack reaction, which introduces a formyl group. nih.govnih.gov This formyl group can then be further modified. For example, in the synthesis of CysLT1 antagonists, an aldehyde was introduced at the C3 position of ethyl-4,6-dichloro-1H-indole-2-carboxylate. nih.gov Similarly, a formyl group was added to the C3 position of ethyl 5-nitro-1H-indole-2-carboxylate. nih.gov

Friedel-Crafts acylation is another method used to introduce acyl groups at the C3 position. For instance, ethyl 5-chloroindole-2-carboxylate has been acylated with various acyl chlorides to produce 3-acyl-5-chloroindole-2-carboxylates. acs.org The ketone group of these acylated products can be reduced to yield C3-alkylated derivatives. acs.org

Furthermore, the C3 position can be functionalized through the introduction of side chains containing ether linkages, as demonstrated by the synthesis of isopropyl 3-((4-chlorophenethoxy)methyl)-5-nitro-1H-indole-2-carboxylate. rsc.org

The following table provides examples of C3-functionalized indole-2-carboxylic acid derivatives.

| Compound Name | Substituent at C3 | Method of Functionalization | Reference |

| Ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate | Formyl | Vilsmeier-Haack reaction | nih.gov |

| Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | Formyl | Vilsmeier-Haack reaction | nih.gov |

| 3-Acyl-5-chloroindole-2-carboxylates | Acyl | Friedel-Crafts acylation | acs.org |

| Isopropyl 3-((4-chlorophenethoxy)methyl)-5-nitro-1H-indole-2-carboxylate | (4-chlorophenethoxy)methyl | Not specified | rsc.org |

Modifications of the Carboxylic Acid Group

The carboxylic acid group at the C2 position of the indole ring is a key functional group that can be readily modified to produce a variety of derivatives, including amides and esters. These modifications can significantly alter the compound's solubility, bioavailability, and interaction with biological targets.

The conversion of the carboxylic acid to an amide is a widely used strategy in medicinal chemistry. Indole-2-carboxamides have been investigated for a variety of biological activities. The synthesis of these amides typically involves the coupling of the indole-2-carboxylic acid with a suitable amine. nih.gov

A range of N-substituted indole-2-carboxamides have been synthesized and evaluated for their antioxidant and antimicrobial properties. fabad.org.trresearchgate.net Examples include N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamides. fabad.org.trresearchgate.net The synthesis of N-substituted indole-2-carboxamides has also been explored in the context of developing TRPV1 agonists. mdpi.com

Carbohydrazides, another class of amide derivatives, are formed by the reaction of an ester with hydrazine. Indole-2-carbohydrazide can be prepared via the hydrazinolysis of ethyl indol-2-carboxylate and can serve as a precursor for the synthesis of other derivatives. mdpi.com

The table below lists some examples of amide derivatives of indole-2-carboxylic acid.

| Compound Name | Amine Moiety | Potential Application/Activity | Reference |

| N-Benzyl-1H-indole-2-carboxamide | Benzylamine | Antioxidant | fabad.org.trresearchgate.net |

| N-(4-Methoxybenzyl)-1H-indole-2-carboxamide | 4-Methoxybenzylamine | Antioxidant | fabad.org.trresearchgate.net |

| N-(4-Fluorobenzyl)-1H-indole-2-carboxamide | 4-Fluorobenzylamine | TRPV1 agonist | mdpi.com |

| N-(3,4-Dichlorobenzyl)-1H-indole-2-carboxamide | 3,4-Dichlorobenzylamine | TRPV1 agonist | mdpi.com |

| 1H-Indole-2-carbohydrazide | Hydrazine | Synthetic intermediate | mdpi.com |

Esterification of the carboxylic acid group is a common modification to improve a compound's pharmacokinetic properties, such as its ability to cross cell membranes. Ethyl 1H-indole-2-carboxylate is a frequently synthesized ester derivative, often prepared by reacting 1H-indole-2-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst or via an acyl chloride intermediate. nih.govnih.gov

The synthesis of various indole-2-carboxylic acid esters has been achieved through different methods, including microwave-assisted synthesis in ionic liquids. researchgate.net A variety of alcohols can be used to generate a library of ester derivatives. For example, the synthesis of vinyl esters of aromatic carboxylic acids has been reported. e3s-conferences.org

The ester group can also be introduced as part of the initial synthesis of the indole ring system. For instance, the reaction of an arylhydrazine with ethyl pyruvate (B1213749) can directly yield an ethyl indole-2-carboxylate. nih.gov

The following table provides examples of ester derivatives of indole-2-carboxylic acid.

| Compound Name | Alcohol Moiety | Synthetic Method | Reference |

| Ethyl 1H-indole-2-carboxylate | Ethanol | Reaction with SOCl₂ followed by ethanol | nih.gov |

| Ethyl 5-nitro-1H-indole-2-carboxylate | Ethanol | Esterification of 5-nitro-1H-indole-2-carboxylic acid | nih.gov |

| Ethyl 3-bromo-1H-indole-2-carboxylate | Ethanol | Esterification of 3-bromo-1H-indole-2-carboxylic acid | nih.gov |

| Ethyl 1-allyl-1H-indole-2-carboxylate | Ethanol | Alkylation of ethyl indol-2-carboxylate | mdpi.com |

| Ethyl 1-benzyl-1H-indole-2-carboxylate | Ethanol | Alkylation of ethyl indol-2-carboxylate | mdpi.com |

Synthesis and Characterization of Heterocyclic Fused Derivatives

The exploration of derivatives of this compound extends to the synthesis of complex heterocyclic systems where new rings are fused to the indole core. Such modifications can significantly alter the molecule's steric and electronic properties, leading to novel compounds with unique characteristics. The synthesis of these fused derivatives often involves intramolecular cyclization reactions, targeting the reactive sites of the this compound scaffold, namely the indole nitrogen, the C2-carboxylic acid, and the C3-position.

Synthesis of Pyrazino[1,2-a]indole (B3349936) Derivatives

One common strategy for forming a fused heterocyclic system is the construction of a pyrazino ring, leading to pyrazino[1,2-a]indole derivatives. This can be achieved through a multi-step sequence starting from the ethyl ester of this compound.

The synthesis begins with the N-alkylation of the indole's ethyl ester with a suitable reagent, such as ethyl 2-bromoacetate, in the presence of a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF). This step introduces a side chain on the indole nitrogen. The subsequent intramolecular cyclization of the resulting intermediate, often promoted by a base, would lead to the formation of a fused six-membered lactam ring. Further reduction of the lactam functionality, for instance with lithium aluminum hydride (LiAlH4), would yield the saturated pyrazino[1,2-a]indole core. This sequence provides a versatile route to a variety of substituted derivatives. nih.govnih.gov

A plausible reaction scheme for the synthesis of a 5-ethenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indol-1-one derivative is outlined below:

Table 1: Proposed Synthesis of a 5-Ethenyl-Pyrazino[1,2-a]indol-1-one Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Ethyl 5-ethenyl-1H-indole-2-carboxylate | 1. NaH, DMF2. BrCH₂COOEt | Ethyl 1-(2-ethoxy-2-oxoethyl)-5-ethenyl-1H-indole-2-carboxylate |

| 2 | Ethyl 1-(2-ethoxy-2-oxoethyl)-5-ethenyl-1H-indole-2-carboxylate | Base (e.g., NaOEt), EtOH, Reflux | 8-Ethenyl-2,3-dihydropyrazino[1,2-a]indole-1,4-dione |

Further transformations of the dione (B5365651) product could be undertaken to achieve a wider range of derivatives. For instance, selective reduction of one of the carbonyl groups would lead to hydroxylated intermediates that can be further functionalized.

Synthesis of Pyrrolo[1,2-a]indole Derivatives

Another important class of fused heterocycles are the pyrrolo[1,2-a]indoles. These can be synthesized from indole-2-carbaldehyde, which can be obtained from this compound via reduction of the carboxylic acid to an alcohol followed by oxidation.

The indole-2-carbaldehyde can then undergo a phosphine-promoted Michael addition to an electron-deficient allene (B1206475), followed by an intramolecular Wittig reaction. uea.ac.uk This sequence would construct the fused five-membered pyrrole (B145914) ring. The reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the allene, which then allows for the addition of the indole. A subsequent intramolecular Wittig reaction would then lead to the final cyclized product. uea.ac.uk

Table 2: Proposed Synthesis of a 7-Ethenyl-9H-pyrrolo[1,2-a]indole Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. LiAlH₄, THF2. MnO₂ or PCC, CH₂Cl₂ | 5-Ethenyl-1H-indole-2-carbaldehyde |